1-phenylcyclohexane-1,2-diol

Chiral self-recognition Conformational analysis Supramolecular chemistry

1-Phenylcyclohexane-1,2-diol (CAS 4912-59-8) is a chiral vicinal diol characterized by a cyclohexane ring substituted with a phenyl group at the 1-position and hydroxyl groups at the 1- and 2-positions (C₁₂H₁₆O₂, MW 192.25 g/mol). It exists as cis and trans stereoisomers, with the trans isomer (CAS 4912-59-8) and cis isomers (e.g., CAS 125132-75-4, 34281-90-8) exhibiting distinct physicochemical and biological properties.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 4912-59-8
Cat. No. B1211945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylcyclohexane-1,2-diol
CAS4912-59-8
Synonyms1-phenyl-1,2-cyclohexanediol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)(C2=CC=CC=C2)O
InChIInChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2
InChIKeyQHNHEYDAIICUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexane-1,2-diol (CAS 4912-59-8): Chemical Profile and Core Structural Attributes for Research Procurement


1-Phenylcyclohexane-1,2-diol (CAS 4912-59-8) is a chiral vicinal diol characterized by a cyclohexane ring substituted with a phenyl group at the 1-position and hydroxyl groups at the 1- and 2-positions (C₁₂H₁₆O₂, MW 192.25 g/mol). It exists as cis and trans stereoisomers, with the trans isomer (CAS 4912-59-8) and cis isomers (e.g., CAS 125132-75-4, 34281-90-8) exhibiting distinct physicochemical and biological properties. The compound is commonly prepared via Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, achieving high enantioselectivity [1]. Its rigid cyclohexane framework and vicinal diol motif render it a valuable chiral scaffold for applications ranging from asymmetric catalysis to the construction of supramolecular recognition elements, though its biological activity profile is nuanced and context-dependent [2].

Why 1-Phenylcyclohexane-1,2-diol Cannot Be Substituted by Simple Cyclohexanediols or Non-Phenylated Analogs in Stereosensitive Applications


Generic substitution with unsubstituted cis- or trans-1,2-cyclohexanediols, or with other simple vicinal diols, fails in applications requiring defined stereochemical outcomes, specific molecular recognition, or predictable metabolic profiles. The phenyl substituent in 1-phenylcyclohexane-1,2-diol induces a profound conformational locking effect relative to the parent cis-1,2-cyclohexanediol, restricting the conformational flexibility of the cyclohexane ring and altering the hydrogen-bonding network in both monomeric and dimeric states [1]. This substitution fundamentally changes the chiral self-recognition behavior: while cis-1,2-cyclohexanediol exhibits a heterochiral dimer preference, the phenylated cis-PCD switches to homochiral preference—a critical distinction for enantioselective crystallization and chiral resolution workflows [1]. Furthermore, in biological systems, the diol metabolite exhibits distinct pharmacological activity relative to its parent alkene (1-phenylcyclohexene) and ketone analogs, underscoring that even closely related in-class compounds cannot be assumed interchangeable without empirical validation [2].

1-Phenylcyclohexane-1,2-diol: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Conformational Locking and Homochiral Dimer Preference in 1-Phenylcyclohexane-cis-1,2-diol (cis-PCD) vs. Unsubstituted cis-1,2-Cyclohexanediol (cis-CD)

Substitution of cis-1,2-cyclohexanediol (cis-CD) with a phenyl group to yield (S,S)-(+)-1-phenylcyclohexane-cis-1,2-diol (cis-PCD) induces conformational locking, such that only one conformer of cis-PCD is observable under supersonic expansion conditions, in contrast to the multiple conformers accessible to cis-CD [1]. Critically, this substitution inverts the chiral self-recognition preference: cis-CD preferentially forms heterochiral dimers, whereas cis-PCD exhibits a homochiral dimer preference [1].

Chiral self-recognition Conformational analysis Supramolecular chemistry

Reduced Behavioral Activity of 1-Phenylcyclohexane-1,2-diol (PC-1,2-diol) Relative to Parent 1-Phenylcyclohexene (PC) and Phencyclidine (PCP) in In Vivo Inverted-Screen Test

In the mouse inverted-screen test, a behavioral assay for central nervous system activity, 1-phenylcyclohexane-1,2-diol (PC-1,2-diol) demonstrated reduced efficacy compared to both its metabolic precursor 1-phenylcyclohexene (PC) and the structurally related drug phencyclidine (PCP). While PC-3-ol and PC-3-one metabolites were somewhat more potent than PC in this assay, PC-1,2-diol was less effective [1]. All three metabolites were considerably less active than PCP [1].

Metabolism Neuropharmacology Behavioral pharmacology

Enantioselective Synthesis of 1-Phenylcyclohexane-1,2-diol via Sharpless Asymmetric Dihydroxylation: High Yield and Purity vs. Racemic Approaches

The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene provides (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol in 99% crude yield using a catalytic system comprising potassium osmate dihydrate (0.05 mol %), (DHQD)₂PHAL ligand (0.25 mol %), and potassium ferricyanide as co-oxidant [1]. This method delivers high enantioselectivity and operational simplicity, in contrast to racemic syntheses that yield a mixture of stereoisomers requiring subsequent resolution [1].

Asymmetric synthesis Chiral building block Process chemistry

1-Phenylcyclohexane-1,2-diol: Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Resolution and Enantioselective Crystallization Screening

The documented homochiral dimer preference and conformational locking of cis-1-phenylcyclohexane-1,2-diol (cis-PCD) relative to unsubstituted cis-1,2-cyclohexanediol [1] make this compound an ideal candidate for designing conglomerate-forming systems. Researchers screening for chiral resolution agents or studying enantioselective crystallization should prioritize cis-PCD over simple cyclohexanediols, as its homochiral self-recognition increases the likelihood of obtaining enantiopure crystals from racemic mixtures.

Construction of Chiral Crown Ethers and Supramolecular Hosts

The rigid cis-1-phenylcyclohexane-1,2-diol scaffold serves as a proven chiral subunit for the synthesis of enantioselective crown ethers [1]. The conformational locking induced by the phenyl group [2] provides a well-defined steric barrier that enhances enantiomer recognition in host-guest complexation with chiral amines. Procurement of this diol is warranted for projects requiring the construction of chiral supramolecular receptors with predictable and tunable selectivity.

Metabolic Studies of Phencyclidine (PCP) and Related Arylcyclohexylamines

As a minor but distinct metabolite of 1-phenylcyclohexene (a PCP pyrolysis product), 1-phenylcyclohexane-1,2-diol exhibits quantifiably reduced behavioral activity in the inverted-screen test compared to PC and PCP [3]. This differentiated pharmacological profile makes the diol a valuable reference standard and tool compound for studies investigating the metabolic pathways and structure-activity relationships of arylcyclohexylamines, particularly when a non-psychoactive or attenuated analog is required.

Asymmetric Catalysis and Chiral Auxiliary Development

The high-yielding (99% crude yield) Sharpless asymmetric dihydroxylation route [4] ensures reliable access to enantiomerically enriched 1-phenylcyclohexane-1,2-diol. This compound's vicinal diol motif and rigid chiral environment make it a strong candidate for use as a chiral ligand precursor or chiral auxiliary in asymmetric transformations. Procurement should favor enantiomerically defined material (e.g., CAS 125132-75-4 or 34281-90-8) over racemic mixtures to ensure reproducibility in stereoselective reactions.

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